氯雷他定环氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Loratadine is used to treat allergy symptoms, including runny or stuffy nose, sneezing, watery eyes, and itching of the eyes, nose, or throat . It is also available in drug combinations such as loratadine/pseudoephedrine, in which it is combined with pseudoephedrine, a nasal decongestant .

Synthesis Analysis

The synthesis process of loratadine intermediate includes adding P2O5 into polyphosphoric acid ester through stirring at 175-240 deg.c to obtain a homogeneous system . Then, 3-[2-(3-chlorophenyl) ethyl]-2-pyridyl formonitrile is added into the system and reacted at 175-240 deg.c for 5-14 hr to obtain the loratadine intermediate .Molecular Structure Analysis

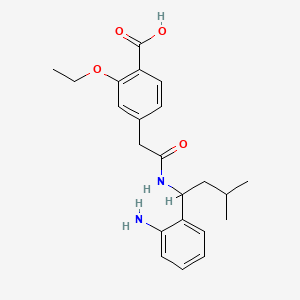

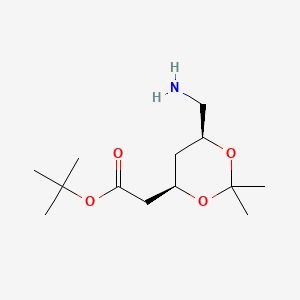

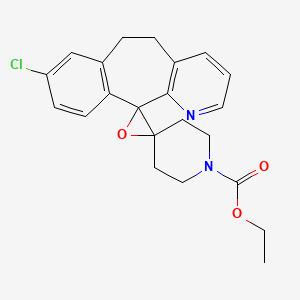

The molecular formula of Loratadine Epoxide is C22H23ClN2O3 . The molecular weight is 398.9 g/mol . The structure includes 1 three-membered ring, 3 six-membered rings, 1 seven-membered ring, and 2 eleven-membered rings .Chemical Reactions Analysis

The degradation of Loratadine was estimated under different oxidation methods (NaClO, UV, and UV-NaClO) . The results showed that UV-NaClO had the highest degree of degradation on the drugs under most conditions .Physical And Chemical Properties Analysis

Loratadine Epoxide has a molecular weight of 398.9 g/mol . It has 0 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 2 rotatable bond count . The exact mass is 398.1397203 g/mol .科学研究应用

抑制嗜酸性粒细胞活化: 氯雷他定显着减弱嗜酸性粒细胞趋化性和超氧化物阴离子生成,表明对过敏性疾病中嗜酸性粒细胞活化的直接抑制作用 (Eda 等,1993).

组胺释放调节: 氯雷他定已显示出对人嗜碱性粒细胞的 IgE 介导和非 IgE 依赖性组胺释放具有剂量依赖性抑制作用 (Miadonna 等,1994).

妊娠安全性: 研究表明,氯雷他定在怀孕期间使用时不会构成主要的致畸风险,表明其对患有妊娠期过敏的妇女是安全的 (Diav-Citrin 等,2003).

抗过敏特性: 氯雷他定可预防过敏患者结膜激发试验后的临床和细胞早期反应和晚期反应事件 (Ciprandi 等,1993).

过敏性结膜炎中的眼部干燥: 氯雷他定的使用与季节性过敏性结膜炎患者眼部干燥的临床症状有关 (Ousler 等,2007).

抗炎活性: 氯雷他定通过抑制人 Fc epsilon RI+ 细胞中预先形成和从头合成的介质的释放而表现出抗炎活性 (Genovese 等,1997).

抑制 NF-kB 通路: 氯雷他定通过与 Syk 和 Src 蛋白结合,通过 NF-kB 通路抑制炎症反应,表明其作为抗炎药的潜力 (Hunto 等,2020).

体内疗效: 氯雷他定可有效减轻特应性皮炎患者的瘙痒,表明其在过敏性皮肤病中的治疗效果 (Langeland 等,1994).

与急性期蛋白的结合反应: 已研究氯雷他定与人血清 α1 酸性糖蛋白之间的结合相互作用,表明其在 AG 血浆浓度升高的疾病中的重要性 (Almutairi 等,2021).

作用机制

Target of Action

Loratadine Epoxide primarily targets the H1 histamine receptors . These receptors play a crucial role in allergic reactions, and by targeting them, Loratadine Epoxide can effectively manage symptoms of allergic rhinitis .

Mode of Action

Loratadine Epoxide acts as a selective inverse agonist for peripheral histamine H1-receptors . When allergies occur, histamine is released and binds to these receptors, causing allergy symptoms. Loratadine Epoxide intervenes by blocking this binding, effectively halting the allergic reaction .

Biochemical Pathways

Loratadine Epoxide affects the AP-1 signaling pathway . It suppresses AP-1-mediated gene expression and promoter activity, which can lead to anti-inflammatory effects . Additionally, Loratadine Epoxide has been found to inhibit the production of macrophage inflammatory protein (MIP) 1α, a key player in immune responses .

Pharmacokinetics

Loratadine Epoxide is extensively metabolized to desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid . The body’s exposure to active metabolites is much higher with Loratadine Epoxide than with the prodrug .

Result of Action

The molecular and cellular effects of Loratadine Epoxide’s action include the reduction of pigmentation and hemolysis of bacteria without affecting their growth . It also inhibits biofilm formation under certain conditions . At the cellular level, Loratadine Epoxide can reduce the expression of pro-inflammatory genes, including MMP1, MMP3, and MMP9 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Loratadine Epoxide. For instance, the degradation of Loratadine Epoxide was estimated under different oxidation methods (NaClO, UV, and UV-NaClO), and UV-NaClO had the highest degree of degradation on the drug under most conditions . This suggests that environmental factors such as light and oxidizing agents can affect the stability and action of Loratadine Epoxide.

安全和危害

未来方向

属性

InChI |

InChI=1S/C22H23ClN2O3/c1-2-27-20(26)25-12-9-21(10-13-25)22(28-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-24-19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZBXSSTBLMSKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675995 |

Source

|

| Record name | Ethyl 8-chloro-5,6-dihydro-1''H-dispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189694-51-6 |

Source

|

| Record name | Ethyl 8-chloro-5,6-dihydro-1''H-dispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzaldehyde, 3-[[(4-methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)-](/img/structure/B563812.png)